molecular formula C26H28N4O4 B10828056 4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid

4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid

Cat. No.: B10828056
M. Wt: 460.5 g/mol
InChI Key: PULUMLQUYYSBOR-BOSCWZPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TP0586532 involves multiple steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the non-hydroxamate moiety, which distinguishes TP0586532 from other LpxC inhibitors . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of TP0586532 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as crystallization or chromatography . The production process would also need to comply with regulatory standards to ensure the safety and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: TP0586532 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . These reactions can be used to modify the compound for various applications or to study its interactions with other molecules.

Common Reagents and Conditions: Common reagents used in the reactions involving TP0586532 include organic solvents, acids, bases, and catalysts . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products: The major products formed from the reactions involving TP0586532 depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, TP0586532 is used as a tool to study the biosynthesis of Lipid A and the role of LpxC in this process . By inhibiting LpxC, researchers can investigate the effects on Lipid A production and the overall impact on bacterial cell membranes.

Biology: In biology, TP0586532 is used to study the effects of LPS release and IL-6 production in various bacterial species . This research has implications for understanding the pathophysiology of sepsis and developing new treatments for bacterial infections.

Medicine: In medicine, TP0586532 has potential as a therapeutic agent for treating infections caused by Gram-negative bacteria . Its ability to reduce LPS release and IL-6 production makes it a promising candidate for managing sepsis and other inflammatory conditions.

Industry: In industry, TP0586532 can be used in the development of new antibacterial agents . Its unique mechanism of action and broad-spectrum activity against carbapenem-resistant Enterobacteriaceae make it a valuable addition to the arsenal of antimicrobial compounds.

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid

InChI

InChI=1S/C26H28N4O4/c1-17(31)26-27-10-12-30(26)14-20-13-24(34-28-20)19-7-4-18(5-8-19)6-9-21-22-15-29(16-23(21)22)11-2-3-25(32)33/h4-5,7-8,10,12-13,17,21-23,31H,2-3,11,14-16H2,1H3,(H,32,33)/t17-,21?,22-,23+/m0/s1

InChI Key

PULUMLQUYYSBOR-BOSCWZPRSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4[C@H]5[C@@H]4CN(C5)CCCC(=O)O)O

Canonical SMILES

CC(C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4C5C4CN(C5)CCCC(=O)O)O

Origin of Product

United States

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